molecular formula C23H19ClN2O3 B4000358 4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4000358
M. Wt: 406.9 g/mol
InChI Key: VYZFITPYTVJZSN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.1084202 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of a variety of heterocyclic compounds, which are significant in the field of medicinal and organic chemistry. For instance, it can be used in the preparation of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles (Jeon & Kim, 1999).
  • This compound is also found in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating its versatility in forming complex organic structures (Deady et al., 2003).

Applications in Biological Studies

  • It has potential use in developing antimicrobial agents. For example, similar compounds have been investigated for their in vitro antimicrobial activities (El-Gaby et al., 2000).
  • Derivatives of this compound have been explored for their antitumor activities, showing its potential in cancer research (Caruso et al., 2014).

Properties

IUPAC Name

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-14-19(11-17-12-21(28-2)22(29-3)13-20(17)24)23(27)26(25-14)18-9-8-15-6-4-5-7-16(15)10-18/h4-13H,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZFITPYTVJZSN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)OC)OC)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Cl)OC)OC)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-(2-chloro-4,5-dimethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

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